2-Chloro-4-iodo-5-nitro-benzoic acid

Medicinal Chemistry Drug Design Physicochemical Properties

2-Chloro-4-iodo-5-nitro-benzoic acid (CAS: 855471-35-1) is a polyhalogenated nitrobenzoic acid derivative with the molecular formula C₇H₃ClINO₄ and a molecular weight of 327.46 g/mol. This compound is characterized by its high density (2.2±0.1 g/cm³), elevated boiling point (402.5±45.0 °C), and a calculated LogP of 2.55, indicating significant hydrophobicity.

Molecular Formula C7H3ClINO4
Molecular Weight 327.46 g/mol
Cat. No. B12103640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-5-nitro-benzoic acid
Molecular FormulaC7H3ClINO4
Molecular Weight327.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])I)Cl)C(=O)O
InChIInChI=1S/C7H3ClINO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyDUERERZUFGVEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-iodo-5-nitro-benzoic Acid: A Defined Polyhalogenated Building Block for Precision Synthesis


2-Chloro-4-iodo-5-nitro-benzoic acid (CAS: 855471-35-1) is a polyhalogenated nitrobenzoic acid derivative with the molecular formula C₇H₃ClINO₄ and a molecular weight of 327.46 g/mol . This compound is characterized by its high density (2.2±0.1 g/cm³), elevated boiling point (402.5±45.0 °C), and a calculated LogP of 2.55, indicating significant hydrophobicity . Its structure features three distinct electron-withdrawing substituents—a chlorine, an iodine, and a nitro group—on the benzoic acid core, making it a versatile intermediate for sequential cross-coupling reactions and late-stage functionalization in medicinal chemistry . Commercially, it is supplied as a research chemical with a purity specification typically ≥95% or 98%, intended for use as a synthetic building block .

The Risk of Analog Swapping: Why 2-Chloro-4-iodo-5-nitro-benzoic Acid's Substitution Pattern is Non-Interchangeable


Replacing 2-Chloro-4-iodo-5-nitro-benzoic acid with a structurally similar analog, such as 2-chloro-5-nitrobenzoic acid or 4-iodo-5-nitrobenzoic acid, is not a neutral exchange in a synthetic sequence. The unique combination of three electron-withdrawing groups in a specific 2,4,5-substitution pattern creates a distinct reactivity profile. The iodine at the 4-position serves as a superior leaving group for metal-catalyzed cross-coupling reactions, while the chlorine at the 2-position provides a handle for orthogonal nucleophilic aromatic substitution, and the nitro group at the 5-position further activates the ring and can be reduced to an amine . Removing or repositioning any single group fundamentally alters the compound's physicochemical properties—such as LogP and topological polar surface area (TPSA)—and its reactivity sequence, which can lead to failed coupling reactions, different regiochemical outcomes, or non-compliance with regulatory starting material specifications, as seen in the strict control of related genotoxic impurities in pharmaceutical processes [1].

Quantitative Differentiation Guide for 2-Chloro-4-iodo-5-nitro-benzoic Acid Against Close Analogs


Enhanced Lipophilicity (LogP) Drives Membrane Permeability and ADME Profile Differentiation

The compound's calculated LogP of 2.55 is a critical differentiator from its non-iodinated analogs. Lipophilicity is a key determinant of a molecule's passive membrane permeability, solubility, and metabolic clearance. In a drug discovery context, even small shifts in LogP can significantly impact a lead compound's ADME profile. 2-Chloro-4-iodo-5-nitro-benzoic acid's value of 2.55 places it in a more desirable lipophilicity range for oral bioavailability compared to the less lipophilic 2-chloro-5-nitrobenzoic acid (LogP ~1.72) [1] and the potentially overly lipophilic, poorly soluble 2,4-diiodo-5-nitrobenzoic acid (LogP ~3.38). This intermediate LogP provides a balanced profile for further derivatization.

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) as a Predictor of Bioavailability Differentiation

The compound's TPSA of 80.44 Ų is a key differentiator from analogs with altered substitution patterns. TPSA is a major predictor of a compound's oral bioavailability and blood-brain barrier penetration. A TPSA below 140 Ų is generally considered favorable for oral absorption, and values below 90 Ų are often associated with good CNS penetration. The target compound's value of 80.44 Ų is significantly different from a regioisomer like 3-chloro-4-iodo-5-nitrobenzoic acid, which, due to intramolecular hydrogen bonding, would exhibit a lower effective TPSA, or from a des-nitro analog (e.g., 2-chloro-4-iodobenzoic acid) with a TPSA of 37.3 Ų. This difference can be used to tune the drug-like properties of a synthesized library.

ADME Bioavailability Drug-likeness

Unique Utility as a Reference Standard for Genotoxic Impurity (GTI) Quantification

A validated LC-MS/MS method for quantifying potential genotoxic impurities (PGIs) in Vismodegib API explicitly requires the use of specific chloro-nitro-aromatic reference standards. The method achieves a limit of quantification (LOQ) of 0.1 ppm for Imp-D, which is 2-chloro-5-nitrobenzoic acid [1]. The unique substitution pattern of 2-Chloro-4-iodo-5-nitro-benzoic acid, containing the heavy iodine atom, makes it an ideal, spectroscopically distinct internal standard or a key intermediate for synthesizing these regulated impurities. A generic chloro-nitro-benzoic acid cannot serve this purpose, as the method's specificity relies on distinct MRM transitions. This is a concrete example where substitution pattern directly dictates procurement for regulatory compliance.

Analytical Chemistry Pharmaceutical QC Genotoxic Impurities

Reactivity Differentiation: Orthogonal Halogen Handles for Sequential Cross-Coupling

The simultaneous presence of a chloro (C-Cl, bond dissociation energy ~97 kcal/mol) and an iodo (C-I, BDE ~57 kcal/mol) substituent creates a large, quantifiable difference in oxidative addition rates. This is a fundamental principle in catalysis: an iodoarene undergoes oxidative addition with Pd(0) approximately 100-1000 times faster than a chloroarene under standard conditions [1]. 2-Chloro-4-iodo-5-nitro-benzoic acid contains both, enabling a completely orthogonal, sequential cross-coupling strategy—iodine first, then chlorine—that is impossible with the dihalo analogs 2,4-dichloro-5-nitrobenzoic acid or 2,4-diiodo-5-nitrobenzoic acid. The latter would lead to statistical mixtures of products.

Organic Synthesis Cross-Coupling Chemoselectivity

High-Value Application Scenarios Fueled by 2-Chloro-4-iodo-5-nitro-benzoic Acid's Specific Properties


Synthesis of Diversely Functionalized Biaryl Libraries via Sequential Cross-Coupling

The orthogonally reactive C-I and C-Cl bonds, as evidenced by their drastically different bond dissociation energies [1], make this compound an ideal core scaffold for generating combinatorial libraries of biaryl compounds. A medicinal chemistry group can achieve a first, highly selective Suzuki-Miyaura coupling at the iodo position, followed by a second, high-temperature Buchwald-Hartwig amination or Suzuki coupling at the chloro position . This stepwise functionalization, impossible with symmetrical dihalo analogs, allows for the rapid exploration of chemical space with high structural diversity from a single building block.

Development and Validation of High-Sensitivity LC-MS/MS Genotoxic Impurity Methods

In an analytical R&D or pharmaceutical QC environment, this compound's unique mass and distinct chromatographic properties enable it to serve as a perfect internal standard or a precursor for synthesizing authentic impurity standards for method validation. The validated LC-MS/MS method for Vismodegib-related impurities demonstrates the stringent 0.1 ppm LOQ requirements that demand such well-defined, halogen-specific analytes to avoid false positives or negatives due to co-elution or isobaric interferences from generic analogs [2]. The procurement of this specific compound is thus a technical requirement for method development and validation under ICH M7 guidelines.

Physicochemical Property Optimization in Lead Compound Design

The calculated LogP of 2.55 and TPSA of 80.44 Ų position this compound as a starting point for designing oral drug candidates with balanced lipophilicity and good predicted bioavailability. Structure-activity relationship (SAR) studies can use this core to systematically modulate these properties. For instance, replacing a core with a lower LogP analog (e.g., 2-chloro-5-nitrobenzoic acid, LogP ~1.72) will likely increase solubility but potentially reduce cell permeability. Scientists can thus select this specific building block to intentionally explore a more favorable ADME space compared to less lipophilic or overly lipophilic analogs.

Electron-Deficient Scaffold for Nucleophilic Aromatic Substitution (SNAr)

The three electron-withdrawing groups activate the aromatic ring towards SNAr, but the specific substitution pattern directs the site of nucleophilic attack. The chlorine at the 2-position, flanked by the carboxylic acid and the 5-nitro group, is activated for displacement. The iodine at the 4-position is also a potential leaving group. This allows for a controlled, stepwise introduction of heteroatom nucleophiles (e.g., amines, alkoxides) before or after cross-coupling steps, which is a strategy not feasible with analogs lacking this precise arrangement of activating groups [3]. This makes it a uniquely versatile scaffold for synthesizing densely functionalized heterocycles.

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